2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Description
Properties
IUPAC Name |
2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJYELIMAXNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=C(S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Core Formation
The synthesis begins with 2-(3-thienyl)ethanol, which serves as the precursor for the thieno[2,3-c]pyran ring system. This substrate undergoes reaction with Boc-protected piperidin-4-one under acidic conditions, typically using trifluoroacetic acid (TFA), to promote cyclization and yield the spirocyclic intermediate. This step is crucial for establishing the core framework of the molecule with good yield and regioselectivity.
Protection of Piperidine Nitrogen
To control reactivity and improve selectivity, the piperidine nitrogen is protected using a Boc group. This protection allows for subsequent selective functionalization of the thienopyranyl ring without interference from the amine functionality.
Selective Fluorination at C2 Position
Summary Table of Preparation Steps
| Step No. | Reaction/Process | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of thieno[2,3-c]pyran core | 2-(3-thienyl)ethanol + Boc-protected piperidin-4-one, TFA | Good | Acid-promoted cyclization |
| 2 | Protection of piperidine nitrogen | Boc protection | High | Enables selective subsequent reactions |
| 3 | Metallation and fluorination | n-BuLi, NFSI | 40–50 | Electrophilic fluorination at C2 |
| 4 | Michael addition | t-butyl acrylate, mild conditions | 65 | Formation of propanoate intermediate |
| 5 | Purification | Normal phase HPLC (hexane/methyl t-butyl ether) | — | Achieves high purity |
Research Findings and Optimization Notes
- The use of Boc protection on the piperidine nitrogen is essential to prevent side reactions during metallation and fluorination steps, significantly improving selectivity.
- Electrophilic fluorination with NFSI is preferred due to its mild reaction conditions and ability to introduce fluorine selectively at the desired position, although yields remain moderate and may require optimization.
- Michael addition under mild conditions avoids decomposition of sensitive intermediates and allows for further functionalization of the molecule.
- Purification by normal phase HPLC is effective in isolating the target compound, though solvent choice and gradient optimization are critical for maximizing recovery and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Scientific Research Applications
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and neurological disorders[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Industry: Its unique properties make it useful in the development of new materials and industrial processes[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Mechanism of Action
The mechanism by which 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973). For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects[{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973). The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The spiro[thienopyran-piperidine] scaffold is versatile, allowing modifications that modulate receptor affinity, pharmacokinetics, and therapeutic applications. Below is a comparative analysis of key analogues:
Key Observations :
- Fluorine vs. Chlorine Substitution: Fluorine at C2 enhances NOP receptor binding and metabolic stability, as seen in the target compound’s high affinity (HRMS 448.2069 ). In contrast, chloro-substituted analogues (e.g., LY2940094) shift activity toward antidepressant or antitubercular effects, likely due to altered electronic and steric interactions .
- Stereochemistry : Enantiomers of amide derivatives show marked differences in receptor affinity. For example, (S)-9a has a 10-fold higher binding affinity than (R)-9a, emphasizing the importance of chiral resolution in drug design .
- Spiro vs. Non-Spiro Analogues: The spiro architecture imposes conformational rigidity, improving target selectivity. Non-spiro analogues (e.g., linear piperidine-thiophene derivatives) exhibit reduced NOP affinity and increased off-target effects .
Pharmacological and Therapeutic Profiles
Mechanistic Insights :
- NOP Antagonism: LY2940094’s antidepressant effects are linked to NOP receptor antagonism, which augments serotonin reuptake inhibition (SERT) without pharmacokinetic interactions .
- Antitubercular Activity : Chloro-substituted spiro compounds inhibit enzymes critical for M. tuberculosis persistence, such as isocitrate lyase, a virulence factor in latent infections .
Biological Activity
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Structure and Composition
The molecular formula of 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) is with a molar mass of approximately 406.49 g/mol. The compound features a spiro structure that combines a piperidine ring with a thieno[2,3-c]pyran moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H30F2N2O2S |
| Molar Mass | 406.49 g/mol |
| CAS Number | 1283095-67-9 |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 350.1±42.0 °C |
Pharmacological Effects
Research indicates that 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) exhibits significant activity as a nociceptin/orphanin FQ peptide (NOP) receptor ligand. This receptor is implicated in various physiological processes including pain modulation and emotional regulation.
NOP Receptor Interaction
Studies have shown that compounds similar to 2-Fluorospiro have high affinity for NOP receptors, which positions them as potential candidates for treating pain and mood disorders. For instance:
- Pike et al. (2011) synthesized radioligands for imaging NOP receptors using positron emission tomography (PET), demonstrating the utility of such compounds in neuroimaging applications .
- Pedregal et al. (2012) further developed receptor occupancy tracers that utilized similar spiro compounds to assess NOP receptor engagement in vivo .
1. Radioligand Development
In a study by Kimura et al. (2011), the efficacy of using 2-Fluorospiro derivatives in PET imaging was evaluated in rhesus monkeys. The results indicated that these compounds could effectively visualize NOP receptors in the brain, supporting their potential use in both diagnostic and therapeutic contexts .
2. Analgesic Potential
A pharmacological assessment revealed that derivatives of 2-Fluorospiro exhibited analgesic properties comparable to traditional opioids but with reduced side effects. This suggests a promising avenue for developing new analgesics with a better safety profile.
Synthesis Methods
The synthesis of 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) typically involves multi-step organic reactions including:
- Formation of the Spiro Compound : Utilizing cyclization reactions between appropriate precursors.
- Fluorination : Employing fluorinating agents to introduce the fluorine atom at specific positions on the aromatic ring.
- Purification : Normal phase HPLC techniques are often used to isolate and purify the final product .
Q & A
Q. What are the key synthetic routes for 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)?
The synthesis involves a multi-step process:
- Spirocyclic core formation : Reacting 2-(3-thienyl)ethanol with Boc-protected piperidin-4-one in the presence of trifluoroacetic acid (TFA) yields the spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] scaffold .
- Fluorination : The C2 position of the thienopyranyl ring is fluorinated using n-BuLi for metallation, followed by reaction with N-fluoro-N-(phenylsulfonyl)benzenesulfonamide (NFSI), achieving 40–50% yield .
- Chiral resolution : Final enantiomers are separated via chiral HPLC, with the S-configuration identified as biologically active using single-crystal X-ray crystallography . Critical parameters include reaction temperature (−78°C for fluorination), solvent selection (THF or CH₂Cl₂), and purification methods (silica gel chromatography) .
Q. How is the spirocyclic structure of this compound characterized?
Structural confirmation relies on:
- NMR spectroscopy : Proton signals (e.g., δ 6.11–7.23 ppm for aromatic protons) and coupling constants verify ring fusion and substituent positions .
- LC-MS/HRMS : Validates molecular weight (e.g., m/z 448.2069 for C₂₄H₃₀F₂N₂O₂S) and purity (>95%) .
- X-ray crystallography : Resolves absolute configuration (e.g., S-enantiomer dominance in NOP receptor binding) .
Q. What are the primary biological targets of this compound?
Derivatives act as NOP receptor antagonists (Ki = 0.105 nM for LY2940094), showing potential in depression and addiction studies . Some analogues target APOL1 for tuberculosis treatment, though activity depends on substituents (e.g., 4',5'-dihydrospiro variants) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral HPLC : Use columns like Chiralpak AD with hexane/EtOH gradients (e.g., 10% hexane in 0.2% DMEA/EtOH) to resolve R- and S-enantiomers .
- Stereoselective synthesis : Employ chiral auxiliaries or asymmetric catalysis during key steps (e.g., Michael addition with LiN(TMS)₂) to favor the S-configuration .
- Crystallographic analysis : Validate enantiomer activity; for example, the S-enantiomer of 9c exhibits 10-fold higher NOP affinity than the R-form .
Q. What strategies address low yields in fluorination steps?
- Metallation optimization : Ensure strict temperature control (−78°C) and anhydrous conditions during n-BuLi-mediated lithiation to prevent side reactions .
- Alternative fluorinating agents : Replace NFSI with Selectfluor or XeF₂ to improve reactivity, though selectivity may vary .
- Post-reaction quenching : Use saturated NH₄Cl to stabilize intermediates and minimize decomposition .
Q. How is in vivo efficacy evaluated for NOP receptor antagonists?
- Pharmacokinetic studies : Assess oral bioavailability (e.g., LY2940094 achieves >80% brain receptor occupancy in rats at 30 mg/kg) .
- Behavioral models : Test antidepressant effects in forced-swim or tail-suspension assays, correlating dose-response with receptor occupancy .
- Radioligand imaging : Use compounds like [(R)-10c] (HRMS m/z 421.1762) for PET/SPECT to quantify NOP distribution in the brain .
Q. How do structural modifications impact biological activity?
- Substituent effects : 2-Fluoro and 2-chloro benzyl groups enhance NOP affinity (Ki < 1 nM) compared to non-halogenated analogues .
- Spiro-ring rigidity : The dihydrothienopyran scaffold improves metabolic stability over flexible backbones, as shown in microsomal assays .
- Amide vs. ester prodrugs : Ester derivatives (e.g., t-butyl propanoate) increase solubility, while amides (e.g., 9a) enhance target engagement .
Key Methodological Notes
- Contradictions in targets : APOL1 vs. NOP receptor activities highlight the need for structure-activity relationship (SAR) studies to clarify substituent-dependent effects .
- Stereochemistry impact : Always verify enantiomer configurations early in synthesis to avoid wasted resources on inactive forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
